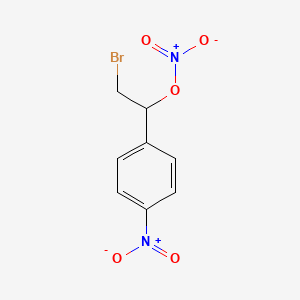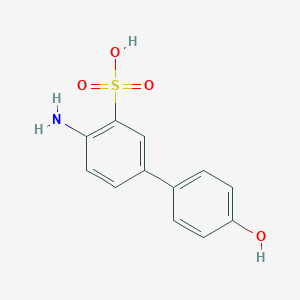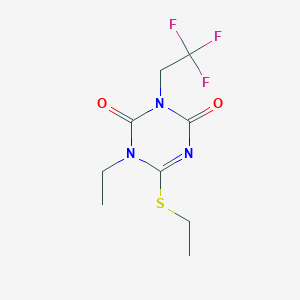
1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound features ethyl and ethylsulfanyl groups, as well as a trifluoroethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.
Introduction of Ethyl and Ethylsulfanyl Groups: The ethyl and ethylsulfanyl groups can be introduced through alkylation reactions using ethyl halides and thiols, respectively.
Addition of Trifluoroethyl Group: The trifluoroethyl group can be added via nucleophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Tert-butylsulfanylethylsulfanyl)ethylsulfanyl]-2-methylpropane: Another compound with multiple sulfanyl groups.
1,3,5-Triazine-2,4-dione: The parent compound without the ethyl, ethylsulfanyl, and trifluoroethyl groups.
Uniqueness
1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione is unique due to the presence of both ethylsulfanyl and trifluoroethyl groups, which may impart distinct chemical and biological properties compared to other triazine derivatives.
Properties
IUPAC Name |
1-ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2S/c1-3-14-7(18-4-2)13-6(16)15(8(14)17)5-9(10,11)12/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFABQUXJMXVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=O)N(C1=O)CC(F)(F)F)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[Dichloro(fluoro)methyl]sulfanylindole-2,3-dione](/img/structure/B8039415.png)

![2-(Dimethylsulfamoylimino)-[1,3]dithiolo[4,5-b]quinoxaline](/img/structure/B8039443.png)
![2,4-Dichloro-6-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenol](/img/structure/B8039452.png)
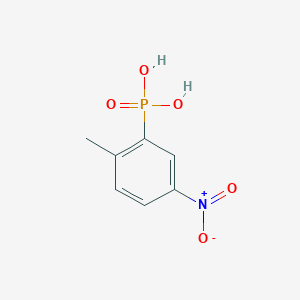

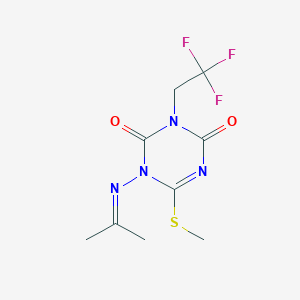
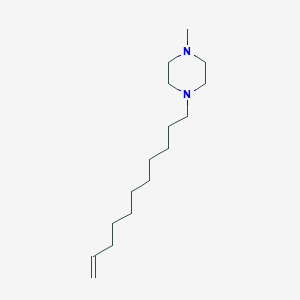
![5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B8039494.png)
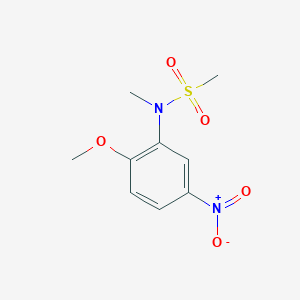
![5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid](/img/structure/B8039507.png)
![5-Amino-2-[(2-hydroxyethylamino)methyl]benzenesulfonic acid](/img/structure/B8039513.png)
